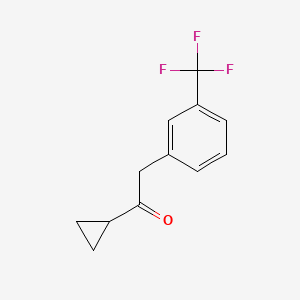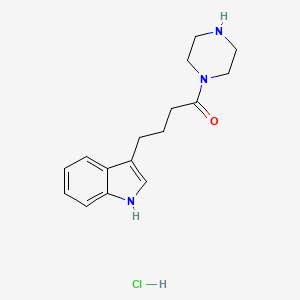
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride, also known as A-796260, is a synthetic compound that belongs to the class of indole-based cannabinoid receptor agonists. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
作用机制
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation, pain, and anxiety. 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride binds to the CB2 receptor and induces a conformational change that activates downstream signaling pathways, leading to the biological effects observed.
Biochemical and Physiological Effects:
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to reduce anxiety-like behavior in rodents. These effects are thought to be mediated through the activation of the CB2 receptor and subsequent modulation of inflammatory and pain signaling pathways.
实验室实验的优点和局限性
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride is a highly selective agonist of the CB2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, its hydrophobic nature and low solubility in water can make it challenging to work with in certain experimental settings. Additionally, its high potency and efficacy may limit its use in certain assays where lower potency compounds are desired.
未来方向
There are several potential future directions for research on 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride. One area of interest is the study of its effects on immune cell function and inflammation in various disease models. Another potential avenue of research is the investigation of its anxiolytic effects in humans, as well as its potential use in the treatment of anxiety disorders. Additionally, further optimization of its chemical structure may lead to the development of more potent and selective CB2 agonists with improved pharmacokinetic properties.
合成方法
The synthesis of 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride involves the reaction of 3-(1-piperazinyl)indole with 4-bromo-1-butanol in the presence of a palladium catalyst. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to yield the final product, which is obtained as a hydrochloride salt.
科学研究应用
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to activate the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. 4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride has also been found to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
属性
IUPAC Name |
4-(1H-indol-3-yl)-1-piperazin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15;/h1-2,5-6,12,17-18H,3-4,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBRJGZQRMWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indol-3-YL)-1-(piperazin-1-YL)butan-1-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

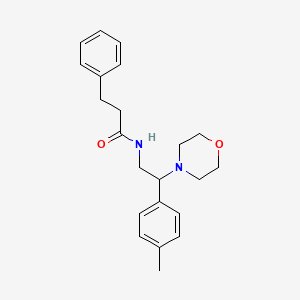
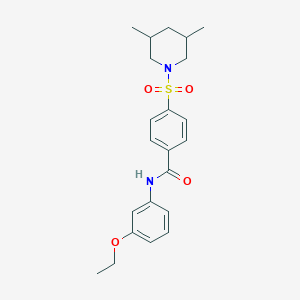
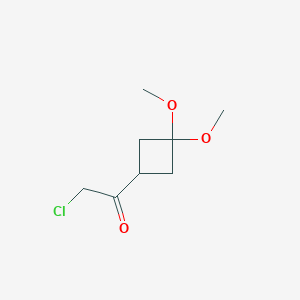
![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)
![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)


![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)
![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
